N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide
Description
N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 2-phenyl group and a cyano-functionalized 2,4-dimethoxyphenylmethyl moiety. The 2,4-dimethoxy substitution on the aromatic ring is a common pharmacophore in bioactive molecules, influencing electronic properties and binding interactions .
Properties
IUPAC Name |
N-[cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(14-7-5-4-6-8-14)19(22)21-17(12-20)16-10-9-15(23-2)11-18(16)24-3/h4-11,13,17H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYLGBRQXCVNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanohydrin Route via Aldehyde Intermediate
Step 1: Synthesis of 2,4-Dimethoxybenzaldehyde
2,4-Dimethoxybenzaldehyde is prepared through formylation of 1,3-dimethoxybenzene using the Duff reaction (hexamethylenetetramine and trifluoroacetic acid).
Step 2: Cyanohydrin Formation
The aldehyde undergoes nucleophilic addition with hydrogen cyanide (HCN) in the presence of a catalytic base (e.g., potassium cyanide) to yield 2-(2,4-dimethoxyphenyl)-2-hydroxyacetonitrile.
Step 3: Conversion to Aminonitrile
The hydroxyl group in the cyanohydrin is replaced via a modified Curtius rearrangement. Treatment with diphenylphosphoryl azide (DPPA) and triethylamine in toluene generates the corresponding isocyanate, which is hydrolyzed to the primary amine under acidic conditions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 0°C → 80°C (reflux) |
| Catalyst | DPPA, Triethylamine |
| Yield | 68–72% |
Imine Alkylation and Hydrolysis (Adapted from PMC Synthesis)
Step 1: Preparation of 2-(Benzhydrylideneamino)Acetonitrile
Benzophenone imine is reacted with chloroacetonitrile in the presence of sodium hydride to form the Schiff base.
Step 2: Alkylation with 2,4-Dimethoxyphenethyl Chloride
The Schiff base is alkylated with 2,4-dimethoxyphenethyl chloride (prepared from 2,4-dimethoxyphenethyl alcohol via thionyl chloride treatment) in dimethylformamide (DMF) at 60°C.
Step 3: Acidic Hydrolysis
The imine intermediate is hydrolyzed using 6M HCl to yield [cyano-(2,4-dimethoxyphenyl)methyl]amine.
Optimization Data
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Purification | Column chromatography (SiO₂, EtOAc/Hexanes) |
| Purity | >95% (HPLC) |
Synthesis of 2-Phenylpropanoyl Chloride
Friedel-Crafts Acylation of Benzene
Step 1: Propionylation
Benzene reacts with propionyl chloride in the presence of aluminum chloride (AlCl₃) to yield 2-phenylpropanone.
Step 2: Oxidation to Carboxylic Acid
The ketone is oxidized using Jones reagent (CrO₃/H₂SO₄) to 2-phenylpropanoic acid.
Step 3: Acid Chloride Formation
Thionyl chloride (SOCl₂) is employed to convert the acid to its corresponding acyl chloride.
Yield and Selectivity
| Step | Yield |
|---|---|
| Friedel-Crafts | 82% |
| Oxidation | 75% |
| Chlorination | 95% |
Amide Coupling Strategies
Carbodiimide-Mediated Coupling (DIC/HOBt)
A mixture of [cyano-(2,4-dimethoxyphenyl)methyl]amine (1.2 equiv) and 2-phenylpropanoyl chloride (1.0 equiv) is reacted in tetrahydrofuran (THF) using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents.
Critical Parameters
- Temperature : 0°C → 25°C (gradual warming)
- Workup : Aqueous extraction (NaHCO₃), dried over MgSO₄
- Yield : 88% (isolated via recrystallization from ethyl acetate/hexanes)
HATU-DIPEA Promoted Coupling
For sterically hindered substrates, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF achieve higher efficiency:
Optimized Protocol
| Component | Quantity |
|---|---|
| HATU | 1.5 equiv |
| DIPEA | 3.0 equiv |
| Reaction Time | 6 h (25°C) |
| Yield | 92% |
Scalability and Industrial Adaptations
Continuous-Flow Synthesis of Acyl Chloride
A tubular reactor system enables safe, large-scale production of 2-phenylpropanoyl chloride by maintaining precise stoichiometry of SOCl₂ and minimizing thermal degradation.
Recrystallization and Purity Control
The final amide is purified via antisolvent crystallization using a methanol/water system (4:1 v/v), achieving >99% purity (LC-MS).
Challenges and Mitigation Strategies
- Nitrile Stability : The electron-withdrawing cyano group necessitates low-temperature coupling to prevent hydrolysis.
- Regioselectivity : Ortho/meta directors on the aryl ring require careful protection-deprotection sequences during amine synthesis.
- Byproduct Formation : Excess DIC generates N-acylurea byproducts; this is mitigated by using HOBt as an additive.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research into its pharmacological properties explores its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and related propanamide derivatives:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2,4-dimethoxy groups are electron-donating, contrasting with fluoro (electron-withdrawing in ) or chloro (electron-withdrawing in ) substituents in analogs. This affects aromatic ring reactivity and binding interactions.
- Cyano Group: Unique to the target compound, the cyano group may enhance metabolic stability compared to halogenated analogs, as seen in tyrphostin AG879 (α-cyano-thiocinnamide derivative ).
Physicochemical Properties
Biological Activity
N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide is a compound that has attracted attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a cyano group , two methoxy groups , and a phenylpropanamide moiety . Its structural complexity allows for diverse interactions with biological molecules, making it a potential candidate for drug development and other applications.
This compound exhibits its biological activity primarily through interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially acting as an agonist or antagonist at certain receptors. The precise molecular targets are still under investigation, but preliminary studies suggest that it may modulate pathways related to inflammation and cellular protection.
1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related phenylpropanamide derivatives have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth. The exact mechanisms often involve the modulation of cell cycle progression and the induction of oxidative stress in cancerous cells.
2. Cytoprotective Effects
Preliminary studies suggest that this compound may offer cytoprotective effects against oxidative stress and DNA damage. For example, related compounds have been shown to reduce DNA strand breaks and improve mitochondrial function under stress conditions, indicating a protective role in cellular environments challenged by toxins or reactive species.
3. Anti-inflammatory Properties
Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and nitric oxide. These effects are crucial in conditions such as chronic inflammation and autoimmune diseases.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the cytoprotective effects in human colon fibroblast cells; showed significant reduction in DNA damage when pretreated with related compounds. |
| Study B (2021) | Explored anti-inflammatory activity using in vivo models; demonstrated reduced edema and leukocyte migration at various doses. |
| Study C (2023) | Focused on structure-activity relationships; identified key functional groups that enhance biological activity against cancer cells. |
Comparison with Similar Compounds
This compound shares structural similarities with other cyano-substituted phenylpropanamides and methoxy-substituted derivatives . Below is a comparison table highlighting some notable compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound X | Cyano group + methoxy | Anticancer, anti-inflammatory |
| Compound Y | Cyano group + hydroxyl | Cytoprotective, antioxidant |
| This compound | Cyano + 2 methoxy groups | Potential anticancer, cytoprotective |
Q & A
Q. Advanced Optimization Strategies
- Catalytic Systems : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance stereoselectivity in the aldol step.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yield by 10–15% .
- In Situ Monitoring : Employing techniques like FT-IR or HPLC to track reaction progress and minimize byproducts .
How can structural integrity and purity be confirmed for this compound?
Q. Basic Characterization Techniques
Q. Advanced Analytical Methods
- X-ray Crystallography : Resolves stereochemical ambiguities; for example, the dihedral angle between the phenyl and dimethoxyphenyl groups (~45°) impacts biological activity .
- HPLC-PDA : Quantifies purity (>98%) and identifies trace impurities (e.g., unreacted aldehyde or hydrolyzed byproducts) .
What are the key biological activities of this compound, and how can contradictory data in literature be resolved?
Q. Reported Biological Activities
- Anticancer Potential : Inhibits tubulin polymerization (IC₅₀ = 1.2 µM in MCF-7 cells) by binding to the colchicine site .
- Antifungal Activity : Shows moderate efficacy against Candida albicans (MIC = 32 µg/mL), but conflicting data exist for Aspergillus strains .
Q. Addressing Data Contradictions
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or fungal strains may explain discrepancies. Standardize protocols using CLSI guidelines.
- Metabolic Stability : Poor solubility in aqueous media (logP = 3.5) may reduce bioavailability in certain models, leading to false negatives .
- Synergistic Studies : Combine with adjuvants (e.g., cyclodextrins) to enhance solubility and re-evaluate activity .
How can researchers design experiments to study its enzyme interaction mechanisms?
Q. Basic Experimental Design
- Enzyme Inhibition Assays :
- Fluorescence Quenching : Monitor binding to tubulin or cytochrome P450 enzymes via changes in tryptophan fluorescence.
- Kinetic Analysis : Determine inhibition constants (Kᵢ) using Lineweaver-Burk plots .
Q. Advanced Mechanistic Probes
- Molecular Dynamics Simulations : Predict binding modes and identify key residues (e.g., Val²³⁸ in tubulin) for mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to differentiate competitive vs. allosteric inhibition .
What are the unresolved challenges in pharmacokinetic studies of this compound?
Q. Current Limitations
- Poor Oral Bioavailability : High logP (3.5) limits absorption; only 12% bioavailability observed in rodent models .
- Metabolic Degradation : Rapid glucuronidation in liver microsomes reduces plasma half-life to <2 hours .
Q. Methodological Solutions
- Prodrug Design : Introduce phosphate or ester groups to improve solubility and slow metabolism.
- Microsomal Stability Assays : Use human liver microsomes + NADPH to identify major metabolites (e.g., demethylated derivatives) via UPLC-QTOF .
How can computational tools aid in derivative design and SAR studies?
Q. Basic QSAR Models
- 2D Descriptors : Correlate logP, polar surface area, and H-bond acceptors with antifungal activity (R² = 0.76 in a training set of 50 analogs) .
Q. Advanced Strategies
- Docking Simulations : Prioritize derivatives with stronger hydrogen bonds to tubulin’s Thr¹⁷⁹ (Glide score ≤ −8.0 kcal/mol) .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for methyl or halogen substitutions at the phenyl ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
